molecular formula C7H13BrN2 B3176295 1-Ethyl-2,3-dimethylimidazolium bromide CAS No. 98892-76-3

1-Ethyl-2,3-dimethylimidazolium bromide

Cat. No.: B3176295
CAS No.: 98892-76-3
M. Wt: 205.1 g/mol
InChI Key: GITMVCYKHULLDM-UHFFFAOYSA-M
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Description

1-Ethyl-2,3-dimethylimidazolium bromide is an ionic liquid with the molecular formula C₇H₁₃BrN₂. It is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Ethyl-2,3-dimethylimidazolium bromide is a type of paramagnetic ionic liquid . Its primary targets are the tetrahaloferrate (III) anions (FeX4), where X can be either Chlorine (Cl) or Bromine (Br) . These anions play a crucial role in the compound’s magnetic properties .

Mode of Action

The compound interacts with its targets through several non-covalent interactions, including halide–halide, hydrogen bond, and anion–π . These interactions result in a three-dimensional (3D) arrangement of cations and anions . The 3D magnetic ordering mainly takes place via Fe–X⋯X–Fe (X = Cl and Br) interactions, displaying a higher superexchange magnetic interaction between the planes .

Biochemical Pathways

The compound’s mode of action affects the magnetic properties of the system. The 3D magnetic ordering is a result of the compound’s interaction with its targets . .

Pharmacokinetics

It’s known that the compound has a melting point of 141°c , indicating its stability under normal conditions. More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s interaction with its targets results in a noticeable magneto-crystalline anisotropy, especially in the bromide compound . This leads to the presence of three-dimensional antiferromagnetic ordering below the Néel temperature .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the methylation at the C (2) position onto the imidazolium cation ring causes an increase of the melting point and a decrease of the Néel temperature . Furthermore, the compound starts to decompose at a temperature of 299°C , indicating its thermal stability.

Biochemical Analysis

Biochemical Properties

It is known to be a good solvent and catalyst in organic synthesis, particularly in catalytic reactions

Cellular Effects

It is known to have certain safety hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation These effects suggest that it may have significant impacts on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to have a high lipophilicity, which allows it to dissolve some organic compounds and other compounds that are not easily dissolved by other ionic liquids This suggests that it may interact with biomolecules in a way that alters their function, potentially through binding interactions, enzyme inhibition or activation, or changes in gene expression

Temporal Effects in Laboratory Settings

It is known to have a decomposition temperature of 299°C and a melting point of 141°C This suggests that it has good stability under normal laboratory conditions

Metabolic Pathways

It is known to be a good solvent and catalyst in organic synthesis, particularly in catalytic reactions , suggesting that it may interact with enzymes or cofactors in certain metabolic pathways

Transport and Distribution

Given its lipophilic nature , it may interact with certain transporters or binding proteins, and may have specific effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dimethylimidazolium bromide can be synthesized through two primary methods:

Industrial Production Methods: Industrial production of this compound often employs the reaction method due to its simplicity and cost-effectiveness. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

1-Ethyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include halides, hydroxides, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of imidazolium salts, while redox reactions can produce different oxidation states of the compound .

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BrH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITMVCYKHULLDM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98892-76-3
Record name 1-Ethyl-2,3-dimethylimidazolium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98892-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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